Cas no 53527-42-7 (Luteolin-3-O-beta-D-glucuronide)
Luteolin-3-O-beta-D-glucuronide Chemical and Physical Properties
Names and Identifiers
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- Luteolin-3'-D-glucuronide
- Luteolin-3'-O-beta-D-glucuronide
- Luteolin-3-O-β-D-glucuronide
- Luteolin 3'-O-glucuronide
- Luteolin-3-O-beta-D-glucuronide
- Luteolin 3'-glucuronide
- 1T6AU6J856
- Luteolin 3'-o-beta-D-glucuronide
- Luteolin-3-D-glucuronide
- Luteolin 3'-o-glucuronide (constituent of rosemary) [DSC]
- beta-D-Glucopyranosiduronic acid, 5-(5,7-dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl
- luteolin 3'-O-beta-D-glucoronopyranoside
- luteolin 3'-O-beta-D-glucopyranosiduronic a
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- MDL: MFCD28964207
- Inchi: 1S/C21H18O12/c22-8-4-10(24)15-11(25)6-12(31-14(15)5-8)7-1-2-9(23)13(3-7)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1
- InChI Key: JDOFZOKGCYYUER-ZFORQUDYSA-N
- SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1C(=O)O)O)O)O)OC1C(=CC=C(C2=CC(C3C(=CC(=CC=3O2)O)O)=O)C=1)O
Computed Properties
- Exact Mass: 462.07982601 g/mol
- Monoisotopic Mass: 462.07982601 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 33
- Rotatable Bond Count: 4
- Complexity: 785
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 462.4
- XLogP3: 0.8
- Topological Polar Surface Area: 203
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.810±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (2.1 g/l) (25 º C),
Luteolin-3-O-beta-D-glucuronide Security Information
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
Luteolin-3-O-beta-D-glucuronide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N4099-5mg |
Luteolin-3-O-beta-D-glucuronide |
53527-42-7 | 98.86% | 5mg |
¥1700 | 2025-04-16 | |
| MedChemExpress | HY-N4099-10mg |
Luteolin-3-O-beta-D-glucuronide |
53527-42-7 | 98.86% | 10mg |
¥2800 | 2025-04-16 | |
| MedChemExpress | HY-N4099-25mg |
Luteolin-3-O-beta-D-glucuronide |
53527-42-7 | 98.86% | 25mg |
¥4800 | 2025-04-16 | |
| ChemFaces | CFN93187-10 mg |
Luteolin-3-O-beta-D-glucuronide |
53527-42-7 | >=98% | 10mg |
$288 | 2021-07-22 | |
| ChemScence | CS-0032105-5mg |
Luteolin-3-O-beta-D-glucuronide |
53527-42-7 | 98.89% | 5mg |
$190.0 | 2022-04-27 | |
| ChemScence | CS-0032105-10mg |
Luteolin-3-O-beta-D-glucuronide |
53527-42-7 | 98.89% | 10mg |
$345.0 | 2022-04-27 | |
| ChemScence | CS-0032105-25mg |
Luteolin-3-O-beta-D-glucuronide |
53527-42-7 | 98.89% | 25mg |
$675.0 | 2022-04-27 | |
| TRC | L475505-5mg |
Luteolin 3'-O-Glucuronide |
53527-42-7 | 5mg |
$224.00 | 2023-05-18 | ||
| TRC | L475505-25mg |
Luteolin 3'-O-Glucuronide |
53527-42-7 | 25mg |
$994.00 | 2023-05-18 | ||
| TRC | L475505-50mg |
Luteolin 3'-O-Glucuronide |
53527-42-7 | 50mg |
$1745.00 | 2023-05-18 |
Luteolin-3-O-beta-D-glucuronide Suppliers
Luteolin-3-O-beta-D-glucuronide Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on Luteolin-3-O-beta-D-glucuronide
Luteolin-3-O-beta-D-glucuronide: A Comprehensive Overview
Luteolin-3-O-beta-D-glucuronide, also known by its CAS number 53527-42-7, is a naturally occurring flavonoid glycoside that has garnered significant attention in the fields of pharmacology, nutrition, and natural product chemistry. This compound is a derivative of luteolin, a well-known flavonoid with potent antioxidant and anti-inflammatory properties. The addition of the beta-D-glucuronide moiety to the luteolin backbone confers unique structural and functional characteristics, making it a subject of extensive research.
Luteolin-3-O-beta-D-glucuronide is primarily found in various plant species, including *Tilia* (lime tree), *Artemisia*, and *Scutellaria*. Its presence in these plants suggests its potential role as a bioactive compound contributing to the overall pharmacological properties of these herbs. Recent studies have highlighted its ability to modulate cellular signaling pathways, particularly those involved in inflammation and oxidative stress, which are key contributors to chronic diseases such as cancer, diabetes, and neurodegenerative disorders.
One of the most intriguing aspects of Luteolin-3-O-beta-D-glucuronide is its bioavailability. Unlike free luteolin, which may have limited absorption due to its hydrophobic nature, the glycosylation at the 3-position enhances solubility and stability in aqueous environments. This modification not only improves its pharmacokinetic profile but also potentially increases its efficacy in vivo. Researchers have demonstrated that this compound exhibits superior antioxidant activity compared to its aglycone counterpart, making it a promising candidate for nutraceutical and pharmaceutical applications.
The molecular structure of Luteolin-3-O-beta-D-glucuronide consists of a flavone skeleton with a beta-D-glucuronic acid group attached at the 3-position. This structure allows for hydrogen bonding and other intermolecular interactions, which are critical for its biological activity. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been instrumental in elucidating its precise structure and confirming its identity in complex matrices.
Recent advancements in analytical chemistry have enabled the precise quantification of Luteolin-3-O-beta-D-glucuronide in herbal extracts and biological samples. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) has become the gold standard for detecting this compound in various matrices. These methodologies are essential for quality control in the production of natural products containing Luteolin-3-O-beta-D-glucuronide, ensuring consistency and safety for consumers.
From a therapeutic perspective, Luteolin-3-O-beta-D-glucuronide has shown potential in mitigating oxidative stress-related pathologies. For instance, studies using cellular models have demonstrated its ability to scavenge reactive oxygen species (ROS) and inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings underscore its potential role in preventing chronic inflammation-associated diseases.
In addition to its antioxidant properties, Luteolin-3-O-beta-D-glucuronide has exhibited anti-cancer activity in preclinical models. Research indicates that it can induce apoptosis in cancer cells by modulating key signaling pathways such as NF-kappaB and MAPK. Furthermore, it has been shown to enhance the efficacy of conventional chemotherapy drugs while reducing their cytotoxicity, suggesting a potential role in combination therapies.
The biosynthesis of Luteolin-3-O-beta-D-glucuronide involves several enzymatic steps, including flavonoid biosynthesis enzymes such as chalcone synthase (CHS), flavanone 3-hydroxylase (F3H), and UDP-glucose: flavonoid 7-O-glucosyltransferase (UFGT). Understanding these pathways is crucial for metabolic engineering strategies aimed at increasing the yield of this compound in planta or through microbial fermentation.
From an agricultural standpoint, the distribution of Luteolin-3-O-beta-D-glucuronide varies significantly among different plant species and even within the same species depending on environmental factors such as soil composition, climate, and growth stage. Agricultural practices such as irrigation and fertilization can influence its accumulation, making it an important consideration for sustainable production.
In conclusion, Luteolin-3-O-beta-D-glucuronide stands out as a bioactive flavonoid glycoside with multifaceted health benefits. Its unique structural features enhance bioavailability and efficacy, making it a valuable component in both traditional medicine and modern drug development. As research continues to uncover its mechanisms of action and therapeutic potentials, Luteolin-3-O-beta-D-glucuronide is poised to play an increasingly important role in preventive medicine and disease treatment.